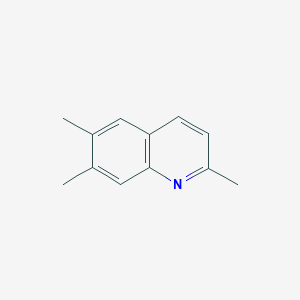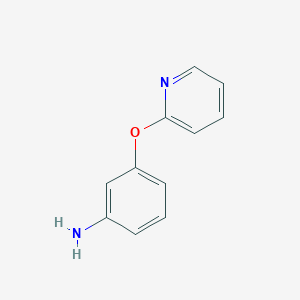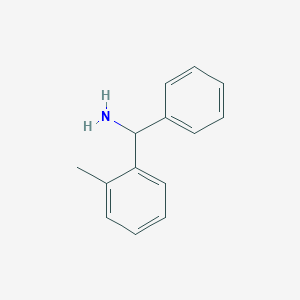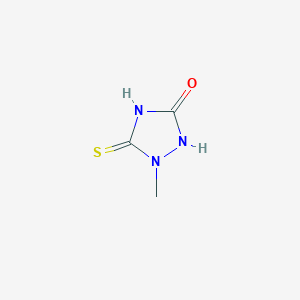
1-(2-四氢呋喃酰基)哌嗪氢溴酸盐
描述
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a chemical compound with the molecular formula C9H16N2O2·xHBr. It is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
科学研究应用
1-(2-Tetrahydrofuroyl)piperazine hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is used in biological research to study its effects on different biological systems.
Industry: The compound is used in industrial applications for the production of various chemical products.
作用机制
Target of Action
The primary targets of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide are currently unknown. The compound is a heterocyclic building block
Biochemical Pathways
Given the lack of information on its targets and mode of action, it’s challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
生化分析
Biochemical Properties
1-(2-Tetrahydrofuroyl)piperazine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For instance, 1-(2-Tetrahydrofuroyl)piperazine hydrobromide has been shown to interact with proteases, influencing their activity and stability .
Cellular Effects
1-(2-Tetrahydrofuroyl)piperazine hydrobromide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 1-(2-Tetrahydrofuroyl)piperazine hydrobromide can alter cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding is often mediated by hydrogen bonds and electrostatic interactions. Additionally, 1-(2-Tetrahydrofuroyl)piperazine hydrobromide can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Tetrahydrofuroyl)piperazine hydrobromide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, 1-(2-Tetrahydrofuroyl)piperazine hydrobromide can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity without causing toxicity .
Metabolic Pathways
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, 1-(2-Tetrahydrofuroyl)piperazine hydrobromide has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and efficacy. Studies have shown that 1-(2-Tetrahydrofuroyl)piperazine hydrobromide can accumulate in specific tissues, leading to localized effects on cellular function .
Subcellular Localization
1-(2-Tetrahydrofuroyl)piperazine hydrobromide exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 1-(2-Tetrahydrofuroyl)piperazine hydrobromide has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is critical for the compound’s role in modulating cellular metabolism and biochemical reactions .
准备方法
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is synthesized by reacting piperazine with tetrahydrofuran-2-carboxylic acid in the presence of hydrobromic acid . The reaction yields 1-(2-Tetrahydrofuroyl)piperazine hydrobromide with a purity of at least 99% . The compound has a melting point of 103-107°C .
化学反应分析
1-(2-Tetrahydrofuroyl)piperazine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrobromic acid, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-(2-Tetrahydrofuroyl)piperazine hydrobromide can be compared with other similar compounds, such as:
1-(2-Furoyl)piperazine: This compound has a similar structure but lacks the tetrahydrofuran ring.
1-(2-Hydroxyethyl)piperazine: This compound has a hydroxyethyl group instead of the tetrahydrofuroyl group.
1-(4-Chlorobenzhydryl)piperazine: This compound has a chlorobenzhydryl group instead of the tetrahydrofuroyl group.
The uniqueness of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide lies in its specific structure, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
oxolan-2-yl(piperazin-1-yl)methanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.BrH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMDGWNBMNOMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCNCC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-62-5 | |
| Record name | 1-(2-Tetrahydrofuroyl)piperazine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)

